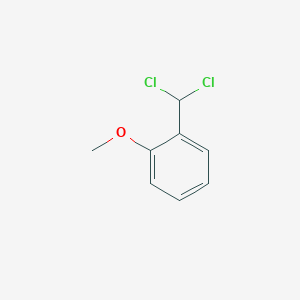
1-(dichloromethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dichloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. This reaction introduces the dichloromethyl group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(dichloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield methoxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are aldehydes and carboxylic acids.
Reduction: Methoxybenzene derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
Applications in Pharmaceutical Synthesis
1-(Dichloromethyl)-2-methoxybenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex molecules.
Notable Case Studies
- Synthesis of Indole Derivatives : Research indicates that this compound is instrumental in synthesizing indole derivatives with anti-cancer properties. These derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.
- CX3CR1 Antagonists : The compound has been explored for its potential as a selective antagonist for the CX3CR1 receptor, which plays a crucial role in neuroinflammatory diseases such as multiple sclerosis. This application highlights its therapeutic potential beyond traditional uses.
Reactivity and Mechanism Studies
This compound's ability to form covalent bonds with nucleophiles makes it an important compound for studying reaction mechanisms. It can interact with biological macromolecules, providing insights into drug design and development.
Interaction Studies
Research has focused on the interactions between this compound and various nucleophiles, shedding light on its reactivity patterns and potential applications in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(dichloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the introduction of other substituents onto the benzene ring. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more reactive towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
1-Chloromethyl-2-methoxybenzene: Similar structure but with one chlorine atom.
2-Methoxybenzyl chloride: Lacks the second chlorine atom.
1-Dichloromethyl-4-methoxybenzene: Different position of the methoxy group.
Uniqueness: 1-(dichloromethyl)-2-methoxybenzene is unique due to the presence of both the dichloromethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-(dichloromethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPXGQFIKLPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













